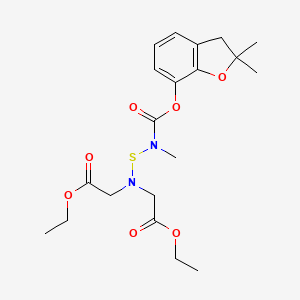
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester
Cat. No. B8695227
Key on ui cas rn:
82560-27-8
M. Wt: 440.5 g/mol
InChI Key: XHHUSSSLQJSOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04421693
Procedure details


4.4 g (0.02 mole) of 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N-methyl-carbamate, 5.1 g (0.02 mole) of bis(ethoxycarbonylmethyl)aminosulfenyl chloride obtained in Example 1 or 2, and 4.7 g (0.06 mole) of pyridine were dissolved in 35 ml of methylene chloride, and the resulting solution was stirred for 30 hours at 30° to 35° C. After completion of the reaction, the reaction solution was washed successively with water, diluted hydrochloric acid and water. The methylene chloride layer was dried over sodium sulfate and concentrated under reduced pressure to obtain an oily product. Yield: 7.5 g (85.2%).
Quantity
4.4 g
Type
reactant
Reaction Step One

Name
bis(ethoxycarbonylmethyl)aminosulfenyl chloride
Quantity
5.1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:15])([CH3:14])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.[CH2:17]([O:19][C:20]([CH2:22][N:23]([CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])[S:24]Cl)=[O:21])[CH3:18].N1C=CC=CC=1>C(Cl)Cl>[CH2:30]([O:29][C:27]([CH2:26][N:23]([CH2:22][C:20]([O:19][CH2:17][CH3:18])=[O:21])[S:24][N:2]([CH3:1])[C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:14])([CH3:15])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:28])[CH3:31]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
|
|
Name
|
bis(ethoxycarbonylmethyl)aminosulfenyl chloride
|
|
Quantity
|
5.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)CN(SCl)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
4.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was stirred for 30 hours at 30° to 35° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction solution was washed successively with water, diluted hydrochloric acid and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride layer was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain an oily product
|
Outcomes


Product
Details
Reaction Time |
30 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=O)CN(SN(C(OC1=CC=CC=2CC(OC21)(C)C)=O)C)CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
